C8H10K2O15Sb2

Catalog No.
S3184445
CAS No.
28300-74-5
M.F
C8H10K2O15Sb2
M. Wt
667.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C8H10K2O15Sb2

CAS Number

28300-74-5

Product Name

C8H10K2O15Sb2

IUPAC Name

dipotassium;bis(antimony(3+));bis(2,3-dioxidobutanedioate);trihydrate

Molecular Formula

C8H10K2O15Sb2

Molecular Weight

667.87 g/mol

InChI

InChI=1S/2C4H4O6.2K.3H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;3*1H2;;/q2*-2;2*+1;;;;2*+3/p-4

InChI Key

WBTCZEPSIIFINA-UHFFFAOYSA-J

SMILES

Array

solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/
In water, 83,000 mg/L at 20 °C
1 g dissolves in 12 mL water, 3 mL boiling water
1 gram dissolves in 15 mL glycerol
Slightly soluble in water
Insoluble in alcohol

Canonical SMILES

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]

See other relationships...

Potassium Antimony Tartrate Trihydrate, C8H10K2O15Sb2, is a crystalline coordination complex providing a stable, high-purity, and water-soluble source of chelated antimony(III). Its defined stoichiometry and the presence of the tartrate ligand make it a preferred precursor for synthesizing functional materials, a mordant in the textile industry, and a reagent in analytical chemistry where precise antimony concentration and controlled reactivity are critical. The compound's solubility in water allows for straightforward preparation of aqueous solutions for various industrial and laboratory processes.

Substituting Potassium Antimony Tartrate Trihydrate with other antimony sources based on name or weight alone introduces significant process variability. Different hydrates, such as the hemihydrate, possess a different antimony content by weight, leading to concentration errors if used interchangeably. For example, the trihydrate form has a distinct antimony content of 36.46%, which differs from other hydrated forms, making precise mass-based formulation critical. Furthermore, replacing this chelated complex with simpler inorganic sources like Antimony(III) Oxide (Sb2O3) is unsuitable for many applications. Sb2O3 is practically insoluble in water, requiring harsh processing conditions, while the tartrate complex dissolves readily. The tartrate ligand is not inert; it plays an active role in controlling ion release and particle morphology during material synthesis, an advantage not offered by simple salts or oxides.

Precise and Verifiable Antimony Content for Stoichiometric Control

The crystalline trihydrate form (C8H10K2O15Sb2) possesses a fixed, theoretical antimony content of 36.46% by mass. [cite: REFS-1] This contrasts with the hemihydrate form (K(SbO)C4H4O6·0.5H2O), which has a higher antimony content of approximately 38.3%. This ~5% relative difference in active metal content per unit mass makes the two hydrates non-interchangeable for applications requiring high reproducibility.

Evidence DimensionWeight Percent of Antimony (Sb)
Target Compound Data36.46%
Comparator Or BaselinePotassium Antimony Tartrate Hemihydrate (~38.3%)
Quantified Difference~5% relative difference in Sb content by mass
ConditionsTheoretical calculation based on stoichiometric formula.

Using this specific trihydrate prevents significant batch-to-batch concentration errors and ensures process reproducibility without requiring elemental analysis of each lot.

High Aqueous Solubility for Simplified, Scalable Solution Processing

Potassium Antimony Tartrate Trihydrate exhibits significant solubility in water, with documented values around 8.3 g/100 mL (83 g/L) at 20-25 °C. [cite: REFS-1, REFS-2] This is a critical process advantage over common inorganic antimony precursors like Antimony(III) Oxide (Sb2O3), which is practically insoluble in water.

Evidence DimensionSolubility in Water at ~20 °C
Target Compound Data83 g/L
Comparator Or BaselineAntimony(III) Oxide (Sb2O3) (<0.01 g/L)
Quantified Difference>8000x higher solubility
ConditionsAqueous solution at room temperature.

Enables low-cost and scalable solution-based manufacturing, avoiding the use of harsh acids or complex solvents required to process inorganic alternatives like Sb2O3.

Controlled Precursor Reactivity for Advanced Materials Synthesis

The tartrate ligand acts as a chelating agent, enabling the slow and controlled release of Sb3+ ions in solution. This property is leveraged in the synthesis of high-quality antimony sulfide (Sb2S3) thin films and nanorods for photovoltaic applications. [cite: REFS-1, REFS-2] This controlled reaction kinetic prevents the rapid, uncontrolled precipitation often observed with simple antimony salts, allowing for superior morphological control of the final material.

Evidence DimensionMorphological Control in Sb2S3 Synthesis
Target Compound DataEnables formation of uniform nanorods and compact thin films via controlled Sb3+ release.
Comparator Or BaselineSimple Antimony Salts (e.g., SbCl3) which often lead to rapid, uncontrolled precipitation and particle agglomeration.
Quantified DifferenceQualitative but significant improvement in film quality and device performance.
ConditionsHydrothermal or chemical bath deposition of Sb2S3.

This compound is the right choice for producing morphologically-defined antimony-based nanomaterials where performance is directly linked to structural uniformity and purity.

Stepwise Thermal Decomposition Profile for Composite Synthesis

Thermogravimetric analysis (TGA) shows that the trihydrate undergoes a multi-stage decomposition. The three water molecules are lost at temperatures below 200 °C, followed by the decomposition of the tartrate ligand at higher temperatures (~250-300 °C). [cite: REFS-1] This process allows the organic ligand to serve as an in-situ carbon source for creating antimony/carbon composites, a strategy not possible with thermally stable inorganic precursors like Sb2O3.

Evidence DimensionThermal Decomposition Behavior
Target Compound DataMulti-stage decomposition with ligand breakdown at ~250-300 °C, providing a carbon source.
Comparator Or BaselineAntimony(III) Oxide (Sb2O3), which is thermally stable up to its melting point of ~656 °C.
Quantified DifferenceDecomposes at a significantly lower temperature and provides an integrated carbon source.
ConditionsInert atmosphere thermal analysis (TGA).

This enables single-source precursor routes to synthesize advanced antimony/carbon composite materials for applications like high-performance battery anodes.

Precursor for High-Quality Antimony Sulfide (Sb2S3) Absorber Layers in Photovoltaics

The combination of high aqueous solubility and controlled Sb3+ release from the tartrate complex makes this compound an ideal precursor for chemical bath or hydrothermal deposition of uniform, compact Sb2S3 thin films for solar cells. [cite: REFS-1, REFS-2] Its use avoids the harsh solvents needed for Sb2O3 and provides superior morphological control compared to simple antimony salts.

Single-Source Precursor for Antimony/Carbon Composite Anodes in Metal-Ion Batteries

The well-defined thermal decomposition profile, where the tartrate ligand pyrolyzes to a carbon matrix, allows this compound to act as a single-source precursor for Sb/C composite materials. [cite: REFS-3] This approach offers intimate contact between the active antimony and the conductive carbon matrix, which is critical for high-performance battery anodes.

Reproducible Formulation of Catalysts and Mordants in Aqueous Systems

In applications such as textile mordanting or catalysis where precise antimony concentration dictates performance and reproducibility, the defined stoichiometry (36.46% Sb) and high water solubility of the trihydrate are critical. [cite: REFS-4] This allows for the simple and repeatable preparation of aqueous treatment baths with known active metal content, minimizing batch-to-batch variation.

Physical Description

Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide.
Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline]

Color/Form

Colorless liquid

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

3

Exact Mass

667.73741 Da

Monoisotopic Mass

665.73701 Da

Heavy Atom Count

27

Taste

Sweetish metallic

Density

2.6 at 68 °F (USCG, 1999) - Denser than water; will sink
2.6 g/cu cm

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, potassium oxides, antimony oxide.
Upon decomposition it emits toxic fumes of /potassium oxide/ and /antimony/.

Melting Point

630 to 635 °F (NTP, 1992)

UNII

DL6OZ476V3

Therapeutic Uses

Anthelmintic (Schistosoma)
Schistosomicides
Antimony potassium tartrate was once used as an emetic for treating patients poisoned by a wide variety of compounds. ... It has been used for treating a number of tropical diseases, and /was/ the drug of choice for treating infection by Schistosoma japonicum. It is not used to treat S. mansoni or S. haematobium infections because less toxic agents are effective ... .
The basic treatment of leishmaniasis consists in the administration of pentavalent antimonials. The mechanisms that contribute to pentavalent antimonial toxicity against the intracellular stage of the parasite (i.e., amastigote) are still unknown. In this study, the combined use of several techniques including DNA fragmentation assay and in situ and cytofluorometry terminal deoxynucleotidyltransferase-mediated dUTP-biotin nick end labeling methods and YOPRO-1 staining allowed us to demonstrate that potassium antimonyl tartrate, an Sb(III)-containing drug, was able to induce cell death associated with DNA fragmentation in axenic amastigotes of Leishmania infantum at low concentrations (10 ug/mL). This observation was in close correlation with the toxicity of Sb(III) species against axenic amastigotes (50% inhibitory concentration of 4.75 ug/mL). Despite some similarities to apoptosis, nuclease activation was not a consequence of caspase-1, caspase-3, calpain, cysteine protease, or proteasome activation. Altogether, our results demonstrate that the antileishmanial toxicity of Sb(III) antimonials is associated with parasite oligonucleosomal DNA fragmentation, indicative of the occurrence of late events in the overall process of apoptosis. The elucidation of the biochemical pathways leading to cell death could allow the isolation of new therapeutic targets.
For more Therapeutic Uses (Complete) data for Antimony potassium tartrate (6 total), please visit the HSDB record page.

Mechanism of Action

It has been shown that tartar emetic acts on the stomach to induce emesis after its oral administration, that only traces are present in the vomitus following its intravenous injection, and that it does not induce emesis when it is applied directly to the vomiting center. In the present study, which was made with cats except when otherwise specifically stated, the intravenous injection of tartar emetic caused emesis (typical vomiting movements) after the removal of the entire gastrointestinal tract from the esophagus to the anus. Cutting the vagi inhibits emesis after the intravenous injection of any dose of tartar emetic, though nausea may be induced. Cutting the vagi and simultaneously extirpating the stellate ganglia inhibits both nausea and vomiting after the intravenous injection of tartar emetic. Extirpation of the celiac ganglion and simultaneous cutting of the vagi just below the level of the diaphragm does not prevent emesis following the intravenous injection of tartar emetic. Cutting the vagi prevents vomiting after the introduction of large doses of tartar emetic into the stomach, but massive doses may still cause emesis. Vagotomy probably has less influence on the emetic action of a moderately large dose of tartar emetic introduced into a loop of the duodenum. Atropine has very nearly the same effect on the emetic action of tartar emetic as cutting the vagi, but much larger doses are necessary to abolish the effect of the introduction of tartar emetic into the stomach in moderate amounts than that of equal amounts injected intravenously. The facts just stated point to the heart as the seat of reflex vomiting following the intravenous injection of tartar emetic. The intravenous injection of tartar emetic induces afferent emetic impulses which pass from the heart to the vomiting center mainly by way of the vagus, to a much less extent by way of the sympathetic nerve and the stellate ganglia. The introduction of tartar emetic into the stomach induces afferent emetic impulses which pass upward mainly by way of the vagus, to a much less extent by way of the sympathetic nerve. The introduction of tartar emetic into the duodenum induces afferent emetic impulses which pass upward partly by way of the sympathetic nerve, partly by way of the vagus. It seems probable that the path taken by afferent emetic impulses induced in the gastrointestinal tract by tartar emetic depends on the innervation of the organ concerned, and not on any selective action of the poison on the afferent nerve.
Trivalent antimony, delivered as potassium antimonyl tartrate (PAT), has been previously shown to induce an oxidative stress and toxicity in cultured neonatal rat cardiac myocytes. The present study investigates the effect of PAT on intracellular free calcium ([Ca2+]i), which has been implicated in the toxicity of agents inducing oxidative stress, and explores its role in PAT toxicity. Exposure to 50 or 200 uM PAT led to progressive elevation in diastolic or resting [Ca2+]i and eventually a complete loss of [Ca2+]i transients that occurred well before cell death as assessed by LDH release. Prior loading of myocytes with the intracellular calcium chelator BAPTA (10 to 40 uM), protected against PAT toxicity in the presence and absence of extracellular calcium, and demonstrated a crucial role for [Ca2+]i in PAT toxicity. Exposure to 200 uM PAT in the absence of extracellular calcium slightly elevated [Ca2+]i, but only to levels comparable to resting [Ca2+]i for cells in 1.8 mM extracellular calcium. This demonstrated that although PAT toxicity was dependent on [Ca2+]i, a large increase above resting levels was not needed, and also that some calcium was mobilized from intracellular stores. However, the caffeine-releasable pool of sarcoplasmic reticulum calcium was increased, not depleted, by exposure to 200 uM PAT. These results demonstrate that PAT disrupts [Ca2+]i handling and support a role for a calcium-dependent event, but do not support the necessity of events in PAT-induced cell death that are mediated by a large elevation in [Ca2+]i.

Absorption Distribution and Excretion

Ingestion of the compound usually leads to repeated vomiting. Thus, removal of the material from the gastrointestinal tract and inherently poor absorption combine to limit the amount of the compound reaching the tissues. ... Following single or repeated doses of tartar emetic, there was no ... marked accumulation of antimony in any organ, but the concentration was always greatest in liver ... .
Following iv admin of (124)antimony-tartar emetic to monkeys, more than 50% of radioactivity was detected in liver. Radioactivity was also found in heart, kidney, thigh and thyroid. Maximum concentration in blood was reached at 8 hr after admin of drug.
Rats were fed potassium antimony tartrate (8 mg antimony/kg/day) or antimony metal (40 mg/antimony/kg/day) for 7-1/2 months ad libitum. In a third test, potassium antimony tartrate was fed to rats for 6 months in doses increasing to 100 mg antimony/kg/day and then maintained at that level for an additional 6 months. Antimony metal was fed similarly to another group of rats by increasing the dose to 1 g antimony/kg/day. Antimony content of body tissues was measured semiquantitatively by chemical and spectrographic methods. An average of 1 mg of antimony was found in the carcasses of antimony exposed rats, regardless of the daily dose, while control animals contained an average of 0.1 mg antimony.
Beagle dogs exposed by nose only to aerosol of (224)antimony from an antimony tartrate complex. Aerosol formation at three different temperatures, 100, 500 and 1000 °C, resulted in production of particles with activity median aerodynamic diameters of 1.3, 1.0 and 0.3 um, respectively. Regional body counting immediately after exposure indicated that the 100 °C aerosol had deposited in the nasopharynx and the lung and that the smaller particles found at higher temperatures had deposited mainly in the lung. The detection of radioactivity in the pelt and several internal organs on sacrifice at 32-128 days postexposure indicated that absorption from the pulmonary tract did occur. It was not possible to estimate the properties of the inhaled dose that was absorbed or the contribution to radioactivity in the tissues resulting from gastrointestinal absorption of antimony cleared from the pulmonary tract by mucocilliary action.
Distribution of antimony in the tissue of rats was determined after repeated oral administration of antimony tartrate in drinking water for 1000 days at a concentration of 13.7 mg/l (5 mg/1 as antimony) with an average daily dose of 1.07 mg/kg body weight, assuming rats consumed the equivalent of 7.8% of their body weight in water/day (0.36 mg/kg as antimony with a cumulative dose of 360 mg/kg of antimony). The levels of antimony in the organs were 12.10 ug/g in the heart, 10.14 ug/g in the kidney, 11.57 ug/g in the liver, 17.67 ug/g in the lung, and 5.97 ug/g in the spleen. /From table/

Metabolism Metabolites

Antimony is widely distributed throughout the body. The hair and skin contain the highest levels of antimony. The adrenal glands, lung, large intestine, trachea, cerebellum, and kidneys also contain relatively high levels of antimony. Blood is the main vehicle for the transport of absorbed antimony to various tissue compartments of the body. Antimony is a metal and, therefore, does not undergo catabolism. Antimony can covalently interact with sulfhydryl groups and phosphate, as well as numerous reversible binding interactions with endogenous ligands (e.g., proteins). It is not known if these interactions are toxicologically significant. Antimony is excreted via the urine and feces. Some of the fecal antimony may represent unabsorbed antimony that is cleared from the lung via mucociliary action into the esophagus to the gastrointestinal tract. (L741)

Associated Chemicals

Antimony ion (5+);22537-51-5

Wikipedia

Antimony potassium tartrate

Methods of Manufacturing

By heating antimony trioxide with a solution of potassium bitartrate and subsequent crystallization.
Manufactured from potassium bitartrate and metallic antimony in the presence of nitric acid or solid antimony oxide: Davies, United States of America patent 2335585 (1943 to Am. Cream Tartar); United States of America patent 2391297 (1945 to Stauffer Chem.).

General Manufacturing Information

Antimony can be trivalent or pentavalent in compounds. Both exist in antimony(IV) oxide, Sb2O4, and presumably in the deep violet haloantimonates (IV), such as Cs2(SbCl6). The pentavalent compounds, as well as most of the trivalent ones, are hydrolyzed by water to form antimony salts, e.g., SbOCl, and hydrated oxides. The only halides of antimony that have any industrial significance are the chlorides and fluorides. /Antimony compounds/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Store in a secure poison location. Prior to working with this chemical you should be trained on its proper handling and storage. Store in tightly closed containers in a cool, well-ventilated area away from heat.

Interactions

The aim of the present study was to evaluate the ability of liposomes to improve the efficacy of tartar emetic (TA) against established Schistosoma mansoni infection. TA was used as a schistosomicidal drug model and both conventional liposomes (CL) and long-circulating pegylated liposomes (LCL) were evaluated. In the first experiment, TA, either free or encapsulated within CL or LCL, was given intraperitoneally (i.p.) as a single dose of 11 mg Sb/kg to mice experimentally infected with S. mansoni. Only the group treated with LCL showed a significant (55%) reduction in the worm burden, compared to the control groups (untreated or treated with empty LCL). In the second experiment, the efficacy of TA-containing LCL was evaluated at a higher dose (27 mg Sb/kg) by both subcutaneous (s.c.) and i.p. routes. Reduction levels of 67 and 82% were achieved by s.c. and i.p. routes, respectively. Strikingly, all mice survived to this high dose of antimony. This is in contrast with free TA that was lethal in 100% of mice at the same dose. The present work demonstrates that LCL reduce the acute toxicity of TA and effectively deliver this drug to S. mansoni during the late stages of parasite infection.
Cysteine produced a significant and progressive reduction in the toxicity of antimonyl potassium tartrate (APT) when the two substances were injected into mice and rabbits in ratios of APT to cysteine ranging from 1:1 to 1:3. The reduction in toxicity was highest with the 1:3 ratio. However, the combination of the two substances, especially in the ratio of 1:3, appreciably reduced the antischistosomal activity of APT both in vivo and in vitro.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-18-2023

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